molecular formula C20H20BrN3O3 B11395126 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B11395126
M. Wt: 430.3 g/mol
InChI Key: BGBSAGUIEYDGHN-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a brominated phenoxy group, a dimethylphenyl group, and an oxadiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the bromination of 3,5-dimethylphenol to produce 4-bromo-3,5-dimethylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

  • Synthesis of the Oxadiazole Ring: : The next step involves the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting 3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized to form the oxadiazole ring using a dehydrating agent like phosphorus oxychloride.

  • Coupling Reaction: : The final step involves coupling the brominated phenoxy intermediate with the oxadiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the bromine atom. Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The bromine atom on the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, using reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the phenoxy and oxadiazole moieties suggests it might interact with biological targets in unique ways, possibly leading to new drug candidates.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxadiazole ring might play a crucial role in binding to active sites, while the phenoxy group could enhance the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
  • 2-(4-fluoro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Uniqueness

Compared to similar compounds, 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C20H20BrN3O3/c1-12-5-4-6-15(7-12)20-23-18(27-24-20)10-22-17(25)11-26-16-8-13(2)19(21)14(3)9-16/h4-9H,10-11H2,1-3H3,(H,22,25)

InChI Key

BGBSAGUIEYDGHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)COC3=CC(=C(C(=C3)C)Br)C

Origin of Product

United States

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